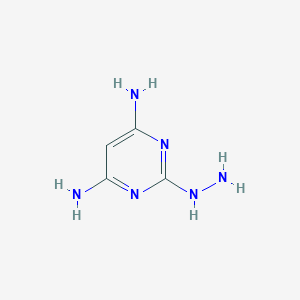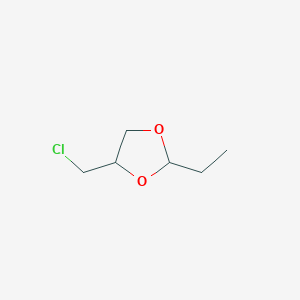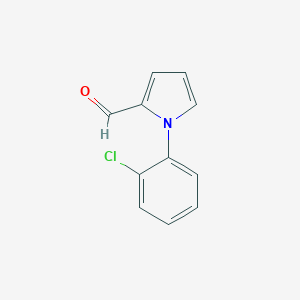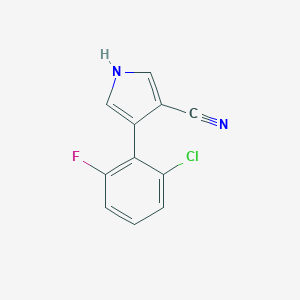![molecular formula C42H80O7P2 B038503 Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester CAS No. 115035-49-9](/img/structure/B38503.png)
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester is a chemical compound with a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as well as in the development of new drugs and materials. In
Mécanisme D'action
The mechanism of action of phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester is not well understood. However, it is believed to act as a phosphonate ester, which can undergo hydrolysis to produce phosphonic acid. This acid can then react with various biological molecules, such as enzymes and receptors, to produce a range of biochemical and physiological effects.
Biochemical and physiological effects
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties. In addition, it has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to the development of new drugs and materials. However, one of the main limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and care should be taken when handling it in the lab.
Orientations Futures
There are many potential future directions for the use of phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester in scientific research. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. It is also possible that this compound could be used in the development of new materials with unique properties, such as high strength and durability. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to new discoveries and applications in the future.
Méthodes De Synthèse
The synthesis of phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester involves the reaction of isodecyl phenol with phosphorus trichloride to form isodecyl phenyl phosphite. This intermediate is then reacted with isodecyl alcohol and 2-bromo-1-methylethyl propionate to produce the final product.
Applications De Recherche Scientifique
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the development of new drugs and materials. It is also used in the preparation of phosphonate-containing polymers, which have applications in the fields of biomedicine, catalysis, and materials science.
Propriétés
Numéro CAS |
115035-49-9 |
|---|---|
Nom du produit |
Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester |
Formule moléculaire |
C42H80O7P2 |
Poids moléculaire |
759 g/mol |
Nom IUPAC |
1-[2-[bis(8-methylnonoxy)phosphanyloxy]propoxy]propan-2-yl 8-methylnonyl phenyl phosphite |
InChI |
InChI=1S/C42H80O7P2/c1-37(2)27-19-12-9-15-24-32-44-50(45-33-25-16-10-13-20-28-38(3)4)47-40(7)35-43-36-41(8)48-51(49-42-30-22-18-23-31-42)46-34-26-17-11-14-21-29-39(5)6/h18,22-23,30-31,37-41H,9-17,19-21,24-29,32-36H2,1-8H3 |
Clé InChI |
OFTCSTKUZLMDSI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC(C)COCC(C)OP(OCCCCCCCC(C)C)OC1=CC=CC=C1 |
SMILES canonique |
CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC(C)COCC(C)OP(OCCCCCCCC(C)C)OC1=CC=CC=C1 |
Autres numéros CAS |
115035-49-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




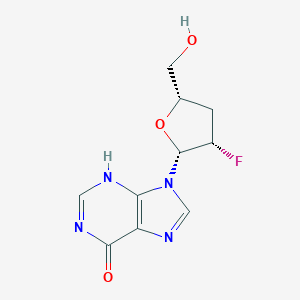
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)

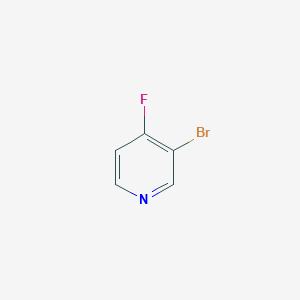
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
